![molecular formula C24H22N6O3 B3019741 4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine CAS No. 1111988-41-0](/img/structure/B3019741.png)
4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a piperazine ring, a carbonyl group, a thiazole ring, a pyridine ring, and a morpholine ring . It is related to para-Methoxyphenylpiperazine (MeOPP), a piperazine derivative with stimulant effects .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound’s InChI code is1S/C19H21N5O2/c1-26-18-8-6-16 (7-9-18)23-12-10-22 (11-13-23)15-2-4-17 (5-3-15)24-14-20-21-19 (24)25/h2-9,14H,10-13H2,1H3, (H,21,25)
. This indicates the presence of 19 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .
Scientific Research Applications
- The piperazine ring is also present in potential treatments for Parkinson’s and Alzheimer’s disease and known antibiotic drugs like Ciprofloxacin and Ofloxacin .
- Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .
- Screening results indicate that certain target compounds have better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells .
- Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibit anti-inflammatory and analgesic activities .
Synthesis and Characterization
Antibacterial Activity
Anti-Fibrosis Activity
Anti-Inflammatory and Analgesic Activities
Anti-HIV Activity
Mechanism of Action
Target of Action
Similar compounds with arylpiperazine structures have been known to interact with alpha1-adrenergic receptors . These receptors play a crucial role in various physiological processes, including cardiac function and neurological conditions .
Mode of Action
Similar compounds have been shown to act as antagonists at their target receptors . This means they bind to the receptor and block its activation, preventing the normal signal transduction pathway from occurring.
Biochemical Pathways
These include pathways related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
It is known that many arylpiperazines undergo extensive metabolism, usually mediated by the cytochrome p450 (cyp) enzyme’s activity . This can lead to the formation of pharmacologically active metabolites .
properties
IUPAC Name |
2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-4-7-17(8-5-14)27-20(31)11-30-19-9-6-15(2)10-18(19)22-23(30)24(32)29(13-25-22)12-21-26-16(3)28-33-21/h4-10,13H,11-12H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITAIPDPFMDWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.